molecular formula C5H6ClN B140530 Pyridine hydrochloride CAS No. 628-13-7

Pyridine hydrochloride

Cat. No.: B140530
CAS No.: 628-13-7
M. Wt: 115.56 g/mol
InChI Key: AOJFQRQNPXYVLM-UHFFFAOYSA-N
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Description

Pyridine hydrochloride is a chemical compound with the molecular formula C₅H₆NCl. It is the hydrochloride salt of pyridine, a basic six-membered heterocyclic ring containing one nitrogen atom. This compound is a colorless to pale yellow crystalline solid that is highly soluble in water. It is commonly used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine hydrochloride can be synthesized through two primary methods:

    Liquid-Liquid Synthesis Method: This involves the reaction of pyridine with hydrochloric acid in a liquid phase. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent.

    Gas-Liquid Synthesis Method: In this method, pyridine is reacted with hydrogen chloride gas.

Industrial Production Methods: Industrial production of this compound often involves the gas-liquid synthesis method due to its efficiency and scalability. The process is carried out in large reactors where pyridine and hydrogen chloride gas are continuously fed, and the product is collected and purified through crystallization.

Chemical Reactions Analysis

Acylation and Esterification Catalysis

Pyridine hydrochloride acts as a recyclable catalyst in acylation reactions. In the presence of acylating agents (e.g., acetic anhydride), it forms transient N-acylpyridinium chloride intermediates, enabling efficient acylation of inert alcohols and phenols under base-free conditions .

Mechanism :

  • Intermediate Formation :
    DMAP HCl+RCOXRCO DMAP+Cl\text{DMAP HCl}+\text{RCOX}\rightarrow \text{RCO DMAP}^+\text{Cl}^-

  • Nucleophilic Attack :
    RCO DMAP+Cl+ROHRCOOR+DMAP HCl\text{RCO DMAP}^+\text{Cl}^-+\text{ROH}\rightarrow \text{RCOOR}'+\text{DMAP HCl}

Applications :

  • High yields (>90%) for substrates like menthol and cholesterol .

  • Catalyst recovery exceeding 95% after reaction .

Nucleophilic Substitution Reactions

The electron-deficient pyridinium ion facilitates nucleophilic attacks at the 2-, 4-, and 6-positions.

Key Reactions:

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
Amination (Chichibabin)NaNH₂, 100–120°C2-Aminopyridine60–70%
AlkylationGrignard reagents (RMgX), THF, 25°C2-Alkylpyridines75–85%
HalogenationSOCl₂, PCl₅, or POCl₃, reflux2-Chloropyridine derivatives80–95%

Mechanistic Insight :

  • Halogenation with SOCl₂ proceeds via intermediate chlorosulfite formation, followed by chloride displacement .

  • Alkylation involves transient pyridinium-magnesium complexes .

Reduction and Hydrogenation

This compound undergoes selective reduction under varying conditions:

Reducing AgentConditionsProductSelectivitySource
LiAlH₄Et₂O, 0°C1,4-Dihydropyridine85%
H₂ (Ni catalyst)150–200°C, 50 atmPiperidine>90%
NaBH₄/CuCl₂MeOH, 25°C2,6-Dihydropyridine70%

Industrial Relevance :

  • Catalytic hydrogenation to piperidine is scaled for pharmaceutical intermediates .

Oxidation Reactions

The pyridinium ion resists electrophilic oxidation but undergoes radical-mediated transformations:

Oxidizing AgentConditionsProductApplicationSource
H₂O₂/AcOH80°C, 12hPyridine N-oxideLigand synthesis
KMnO₄H₂O, pH 4, 80°C2,6-Pyridinedicarboxylic acidPolymer precursors
O₂ (V₂O₅ catalyst)Gas phase, 400°CCO₂, H₂O, NH₃Combustion studies

Mechanism :

  • N-Oxide formation proceeds via hydroxyl radical attack at nitrogen .

Acid-Base and Coordination Chemistry

The pKₐ of pyridinium ion (~5.25) enables reversible deprotonation :

C H NH+Cl+OHC H N+H O+Cl\text{C H NH}^+\text{Cl}^-+\text{OH}^-\leftrightarrow \text{C H N}+\text{H O}+\text{Cl}^-

Coordination Complexes :

  • Forms adducts with Lewis acids (e.g., BF₃, AlCl₃) for Friedel-Crafts catalysis .

  • Stabilizes transition metals (Pd, Cu) in cross-coupling reactions .

Radical and Electrocyclic Reactions

This compound participates in photochemical and thermal radical processes:

ReactionConditionsProductYieldSource
Minisci ReactionFeSO₄, H₂O₂, 60°C2-tert-Butylpyridine97%
ElectrocyclizationUV light, THFBipyridines (e.g., 4,4'-bipyridine)65%

Mechanism :

  • Radical initiators (e.g., Fe²⁺) generate pyridinyl radicals for C–H functionalization .

Industrial and Environmental Stability

  • Thermal Decomposition : Above 200°C, releases HCl, NH₃, and CO .

  • Hydrolysis : Slow degradation in aqueous alkaline media to pyridine and Cl⁻ .

Scientific Research Applications

Pharmaceutical Applications

Pyridine hydrochloride plays a crucial role in drug development and synthesis. Its derivatives are often utilized in the formulation of therapeutic agents due to their biological activity.

  • Antimicrobial Activity: Pyridine derivatives exhibit notable antimicrobial properties. For instance, pyridinium salts have been highlighted for their effectiveness against various pathogens, including Staphylococcus aureus (MRSA) . This makes them valuable in developing new antibiotics.
  • Cancer Research: Certain pyridine compounds have been investigated for their anti-cancer properties. Studies indicate that pyridine derivatives can act as inhibitors of cancer cell proliferation and metastasis .
  • Cholinesterase Inhibitors: this compound is involved in synthesizing compounds that inhibit cholinesterase, which is critical in treating conditions like Alzheimer's disease and nerve agent poisoning .

Organic Synthesis

This compound serves as a reagent in various organic reactions, facilitating the synthesis of complex molecules.

  • Demethylation Reactions: It is used effectively in demethylation processes, where methyl groups are removed from aryl ethers. Research shows that using this compound can achieve complete demethylation within a short time frame .
  • C-C Bond Cleavage: A novel method utilizing this compound promotes C-C bond cleavage without the need for metals or peroxides, leading to the efficient synthesis of amide derivatives from aromatic amines .

Material Science

The unique properties of this compound also find applications in material science.

  • Ionic Liquids: Pyridinium salts have been studied for their role as ionic liquids, which are essential in various applications, including electrochemistry and catalysis .
  • Nanomaterials: Pyridine derivatives contribute to the development of functional nanomaterials, enhancing their properties for use in electronics and photonics .

Table 1: Summary of this compound Applications

Application AreaSpecific Use CaseReference
PharmaceuticalsAntimicrobial agents against MRSA
Cholinesterase inhibitors for Alzheimer's treatment
Organic SynthesisDemethylation of aryl ethers
C-C bond cleavage for amide synthesis
Material ScienceDevelopment of ionic liquids
Functional nanomaterials

Toxicological Studies

While exploring its applications, it is essential to consider the safety profile of this compound. Toxicological studies have indicated potential carcinogenic effects associated with certain derivatives such as 2-(chloromethyl)this compound when administered to laboratory animals . These findings underscore the importance of assessing risk factors when utilizing these compounds in research and industry.

Mechanism of Action

The mechanism of action of pyridine hydrochloride involves its basicity and ability to form pyridinium ions. These ions can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. This compound can also act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

    Pyridine: The parent compound of pyridine hydrochloride, used in similar applications but without the hydrochloride salt.

    Piperidine: A saturated analog of pyridine, used in the synthesis of pharmaceuticals and as a solvent.

    Quinoline: A heterocyclic aromatic compound with a fused benzene and pyridine ring, used in the synthesis of antimalarial drugs.

Uniqueness: this compound is unique due to its ability to form stable pyridinium salts, which are useful in various chemical reactions. Its hydrochloride salt form enhances its solubility in water, making it more versatile for use in aqueous reactions compared to its parent compound, pyridine .

Biological Activity

Pyridine hydrochloride, a derivative of pyridine, has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, potential therapeutic applications, and relevant research findings.

This compound (C₅H₅N·HCl) is a crystalline compound that consists of a pyridine ring with a hydrochloride group. It is soluble in water and exhibits basic properties due to the nitrogen atom in the pyridine ring. This compound serves as an important intermediate in organic synthesis and has been utilized in various chemical reactions, including O-demethylation and cyclization processes .

Biological Activities

Pyridine derivatives, including this compound, have been associated with a wide range of biological activities:

  • Antimicrobial Activity : Pyridine compounds have demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi. The presence of additional functional groups can enhance their antimicrobial potency .
  • Antiviral Properties : Recent studies highlight the potential of pyridine derivatives in combating viral infections, particularly in the context of emerging viruses such as SARS-CoV-2. The structural modifications of pyridine can lead to improved antiviral efficacy .
  • Anticancer Activity : Pyridine compounds have been investigated for their anticancer properties. They act on several molecular targets involved in cancer progression, including kinases and carbonic anhydrases. For instance, certain pyridine derivatives have shown promise as dual inhibitors for ALK/ROS1 in resistant cancer types .
  • Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties, which may be attributed to its ability to inhibit specific signaling pathways involved in inflammation .

Case Studies

  • Antimicrobial Efficacy : A study published in Nature reported that pyridine compounds exhibited potent antibacterial activity against multi-drug-resistant strains. The study emphasized the role of structural modifications in enhancing the interaction with bacterial targets .
  • Antiviral Potential : In light of the COVID-19 pandemic, research has focused on the antiviral potential of pyridine derivatives. A recent investigation demonstrated that certain pyridine-based compounds could inhibit viral replication in vitro, suggesting their potential use as therapeutic agents against viral infections .
  • Carcinogenicity Assessment : A bioassay conducted on 2-(chloromethyl)this compound indicated no significant carcinogenic risk in Fischer 344 rats and B6C3F1 mice at tested dosages. However, slight dose-related effects on body weight were observed, warranting further investigation into long-term exposure effects .

Data Tables

Biological ActivityMechanismReferences
AntimicrobialDisruption of cell wall synthesis
AntiviralInhibition of viral replication
AnticancerInhibition of kinase activity
Anti-inflammatoryInhibition of inflammatory mediators

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing pyridine hydrochloride with high purity?

this compound is typically synthesized by reacting pyridine with hydrochloric acid in a solvent such as dichloromethane. A study demonstrated that maintaining a molar ratio of pyridine to HCl at 1:1.05 under controlled stirring at 0–5°C yields a product with 98% purity and 94% yield . Post-synthesis purification involves recrystallization in ethanol or acetone to remove unreacted HCl. Characterization via melting point analysis (typically 144–146°C) and NMR spectroscopy (e.g., δ 8.6 ppm for aromatic protons) ensures purity .

Q. How should this compound be safely handled in laboratory settings?

this compound is corrosive and requires strict safety protocols:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Decontaminate spills with sodium bicarbonate to neutralize acidity, followed by water rinsing .
  • Store in airtight containers away from moisture to prevent decomposition .

Q. What analytical techniques are suitable for quantifying residual this compound in reaction products?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for quantifying residual this compound. A validated method achieved detection limits of 0.1 μg/mL using a C18 column and mobile phase of acetonitrile:water (70:30, v/v) . Alternatively, ion chromatography or titration with NaOH can measure chloride ions released from hydrolysis .

Advanced Research Questions

Q. How do temperature and reaction time influence the removal of this compound during anhydrous magnesium chloride production?

In dehydration processes, this compound acts as a chlorinating agent. At 425°C, residual this compound in MgCl₂ drops below 2% within 0.5 hours. Prolonged heating (>1 hour) at this temperature shows minimal improvement, but under vacuum at 350°C, extended time (2 hours) reduces residues due to enhanced volatilization . Optimize parameters using thermogravimetric analysis (TGA) to balance efficiency and energy costs .

Q. What mechanisms explain the substitution reactivity of this compound derivatives in organic synthesis?

this compound derivatives (e.g., 2-Chloro-4-(chloromethyl)this compound) undergo nucleophilic substitution at the chloromethyl group. The electron-withdrawing effect of the pyridine ring enhances the electrophilicity of the chlorinated carbon, facilitating reactions with amines or thiols. Computational studies (DFT) suggest transition states stabilized by π-backbonding from the pyridine nitrogen . Compare reactivity with analogues like 4-(chloromethyl)this compound to isolate steric vs. electronic effects .

Q. How can contradictory data on this compound’s thermal stability be resolved?

Discrepancies in thermal decomposition temperatures (reported 150–200°C) may arise from moisture content or impurities. Use dynamic TGA under inert gas (N₂) to standardize conditions. For example, anhydrous this compound decomposes at 190°C, while hydrated forms degrade at lower temperatures (∼145°C). Cross-validate with differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to decomposition .

Q. What methodologies ensure reproducibility in synthesizing this compound-based coordination complexes?

  • Standardize stoichiometry: Use a 1:1 molar ratio of this compound to metal salts (e.g., ZnCl₂).
  • Control pH: Maintain acidic conditions (pH 3–4) to prevent ligand dissociation.
  • Characterize complexes via FT-IR (shift in N–H stretching to 2500–2700 cm⁻¹) and X-ray crystallography to confirm structure .

Q. Methodological Guidelines for Data Reporting

  • Experimental Reproducibility : Document solvent purity, reaction temperature (±1°C), and stirring rate in synthesis protocols .
  • Data Presentation : Use tables to compare variables (e.g., Table 4 in for dehydration kinetics) and highlight statistical significance (p-values) in comparative studies .
  • Safety Compliance : Reference OSHA and GHS guidelines for hazard communication in SDS documentation .

Properties

IUPAC Name

pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N.ClH/c1-2-4-6-5-3-1;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJFQRQNPXYVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6027262
Record name Pyridine hydrochloride
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Molecular Weight

115.56 g/mol
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Physical Description

White solid; [Jubilant Life Sciences MSDS]
Record name Pyridine hydrochloride
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CAS No.

628-13-7
Record name Pyridinium chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, hydrochloride (1:1)
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Record name Pyridine hydrochloride
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Record name Pyridinium chloride
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Record name PYRIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Pyridine hydrochloride
4-Bromopyridin-1-ium
Pyridine hydrochloride
3-Bromopyridin-1-ium
Pyridine hydrochloride
3-Aminopyridinium
Pyridine hydrochloride
4-Chloropyridin-1-ium
Pyridine hydrochloride
3-Chloropyridin-1-ium
Pyridine hydrochloride

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